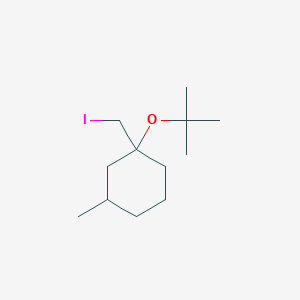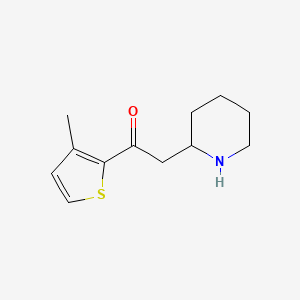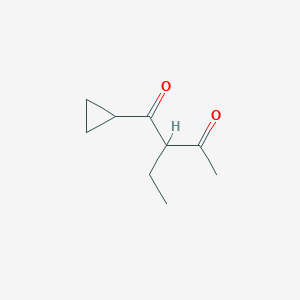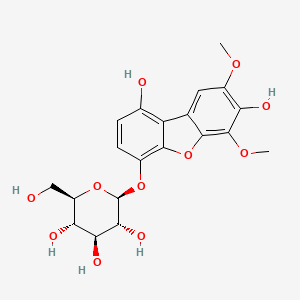
1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes. It features a tert-butoxy group, an iodomethyl group, and a methyl group attached to a cyclohexane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of 1-(tert-butoxy)-3-methylcyclohexane with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents.
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methylated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Utilized in the preparation of novel materials with specific properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxy)-1-(iodomethyl)-3-methylcyclohexane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Oxidation: The tert-butoxy group undergoes electron transfer processes to form oxidized products.
Reduction: The iodomethyl group is reduced through the transfer of hydride ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butoxy)-3-methylcyclohexane: Lacks the iodomethyl group, making it less reactive in substitution reactions.
1-(Iodomethyl)-3-methylcyclohexane: Lacks the tert-butoxy group, affecting its oxidation potential.
1-(tert-Butoxy)-1-(bromomethyl)-3-methylcyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group, leading to different reactivity.
Eigenschaften
Molekularformel |
C12H23IO |
|---|---|
Molekulargewicht |
310.21 g/mol |
IUPAC-Name |
1-(iodomethyl)-3-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexane |
InChI |
InChI=1S/C12H23IO/c1-10-6-5-7-12(8-10,9-13)14-11(2,3)4/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
HRULWAACNYISDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(CI)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)
![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)


![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)


![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)


